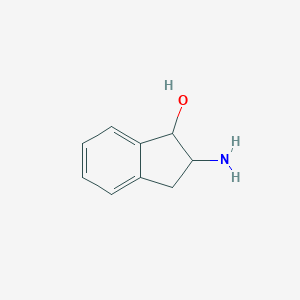

2-Aminoindan-1-ol

Descripción general

Descripción

Synthesis Analysis

The development of efficient syntheses of enantiomerically pure (lS,2R)-l-aminoindan-2-ol is the subject of considerable attention because of its utility as an effective ligand in indinavir, a HIV protease inhibitor . A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .Molecular Structure Analysis

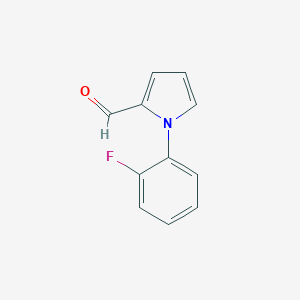

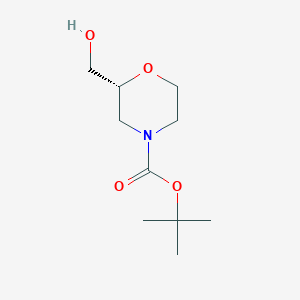

2-Aminoindan-1-ol has a molecular weight of 149.19 g/mol . The intramolecular hydrogen bonds such as OH∙∙∙∙ π, NH∙∙∙∙ π, NH∙∙∙∙OH and HN∙∙∙∙HO are expected to be of critical importance for the conformational stabilities .Chemical Reactions Analysis

2-Aminoindan-1-ol often serves as a catalyst or a ligand in chemical reactions . The intramolecular interactions of the minima have been analyzed by calculation of electron density (ρ) and Laplacian (ρ) at the bond critical points (BCPs) using atoms-in-molecule (AIM) theory .Physical And Chemical Properties Analysis

2-Aminoindan-1-ol is a colorless liquid with an aromatic odor and a melting point of 56 °C. It has a molecular weight of 149.19 g/mol .Aplicaciones Científicas De Investigación

HIV-1 Protease Inhibitors

2-Aminoindan-1-ol has been used in the synthesis of HIV-1 protease inhibitors . The development of efficient syntheses of enantiomerically pure 2-Aminoindan-1-ol is the subject of considerable attention because of its utility as an effective ligand in indinavir , a HIV protease inhibitor which has recently been approved by the United States Food and Drug Administration for the treatment of AIDS .

Asymmetric Syntheses

Either enantiomer of cis-1-aminoindan-2-ol is also of particular interest as an effective ligand in asymmetric catalysis and asymmetric syntheses . Enantioselective synthesis of 2-Aminoindan-1-ol utilizing Jacobson asymmetric epoxidation of indene as the key step as well as chemical resolution of the racemic m-l-aminoindan-2-ol have provided convenient access to either enantiomer.

Large Scale Synthesis

Several methods including baker’s yeast reduction of β-oxo ester followed by Curtius rearrangement route , dioxygenase-catalyzed benzylic hydroxylation route , and lipase-catalyzed transesterification of racemic trans-2-bromoindan-1-ol route have shown great promise for large scale synthesis of both enantiomers.

Enzymatic Resolution

The immobilized lipase-catalyzed enzymatic resolution of a racemic bis-tetrahydrofuran , which is an important high affinity ligand for HIV-protease inhibitors , is one of the intriguing features of this enzymatic resolution process. The immobilized enzyme can be recovered and recycled without significant loss of activity .

Optically Active Trans-1-Azidoindan-2-ol

The immobilized amano lipase can be further utilized to resolve racemic trans-1-azidoindan-2-ol in high optical purity . Optically active trans-1-azidoindan-2-ol has been efficiently converted to the corresponding enantiomer of cis-1-aminoindan-2-ol in optically pure form .

Indene Bioconversion Process

2-Aminoindan-1-ol, an indene derivative that contributes two chiral centers to indinavir sulfate . cis-Aminoindanol is currently produced on a multi-ton .

Mecanismo De Acción

Target of Action

2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It’s known that the compound can be used as an experimental control , implying that it may interact with its targets to induce certain changes that can be measured and compared in experimental settings.

Biochemical Pathways

It has been used in asymmetric syntheses , suggesting that it may play a role in the synthesis of other compounds.

Pharmacokinetics

A related compound, rasagiline, has been studied and it was found that its transdermal patch significantly improved the absorption of rasagiline, with more balanced peak concentrations, compared to the rasagiline tablet . This might suggest potential implications for the bioavailability of 2-Aminoindan-1-ol, but specific studies would be needed to confirm this.

Result of Action

Given its use in life science related research , it’s likely that the compound has some impact at the molecular and cellular level.

Safety and Hazards

Direcciones Futuras

Greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication, and appropriate legislation is needed to protect public health without impeding research . 2-AI is predicted to have (+)-amphetamine-like effects and abuse potential whereas the ring-substituted derivatives may produce 3,4-methylenedioxymethamphetamine (MDMA)-like effects but with less abuse liability .

Propiedades

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWYGWEVVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933902 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoindan-1-ol | |

CAS RN |

15028-16-7, 13575-72-9, 23337-80-6 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoindan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-aminoindan-1-ol and its diastereomer useful in chiral resolution?

A1: Both 2-aminoindan-1-ol and 1-aminoindan-2-ol are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can selectively interact with the enantiomers of racemic mixtures, forming diastereomeric salts with different physical properties, particularly solubility. [, ] This difference in solubility allows for the separation and isolation of individual enantiomers from the racemic mixture through techniques like crystallization.

Q2: How does the structure of 2-aminoindan-1-ol and 1-aminoindan-2-ol influence their resolving ability?

A2: Research has shown that the position of the amino and hydroxyl groups significantly impacts the resolving ability of these compounds. [] 1-Aminoindan-2-ol demonstrates a broader resolving ability, effectively resolving a range of 2-arylalkanoic acids, particularly those with a methyl group at the α-position. This effectiveness is attributed to the formation of stable hydrogen-bond sheets in the less-soluble diastereomeric salts, often facilitated by water molecules. Conversely, 1-aminoindan-2-ol proves more selective, showing better resolution with 2-arylalkanoic acids bearing a naphthyl group at the α-position. This selectivity is linked to the formation of reinforced columnar hydrogen-bond networks in the less-soluble salts. []

Q3: Beyond their use as resolving agents, are there other applications for 2-aminoindan-1-ol derivatives?

A3: Yes, derivatives of 2-aminoindan-1-ol have been investigated for their potential in studying structure-activity relationships, particularly focusing on the impact of spatial arrangements on biological activity. For instance, 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the 2-aminoindan-1-ol framework, have been synthesized and studied for their CD spectral properties. [] These compounds, featuring a semi-rigid structure mimicking the β-phenethylamine moiety, offer valuable insights into the effects of electron exchange between aromatic chromophores within a controlled spatial arrangement. This research highlights the potential of these derivatives beyond chiral resolution, expanding their utility in medicinal chemistry and drug design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B111721.png)